2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-c]pyridine ring, a benzamido group, and a benzenesulfonamide group . These types of compounds are often used in medicinal chemistry due to their ability to form secondary interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thieno[2,3-c]pyridine ring, in particular, is a bicyclic heteroaromatic motif that is frequently used as ATP-mimetic kinase inhibitors .Scientific Research Applications
Heterocyclic Compound Synthesis
- The compound is involved in the synthesis of new heteroanellated benzo[b]thiophene 1,1-dioxides, showcasing its utility in creating complex molecular structures with potential applications in material science and organic chemistry (Ried & Mavunkal, 1978).
Antimicrobial and Antitumor Agents
- It has been utilized as a precursor in the synthesis of novel thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides with significant in vitro activity against tumor cell lines and bacterial strains, suggesting its potential in developing new antimicrobial and antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiproliferative Activity
- This compound is central to designing and synthesizing new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists, demonstrating significant cytotoxic activities against cancer cell lines. This highlights its role in cancer research, particularly in identifying new therapeutic agents (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their biological activity .
Mode of Action
It’s likely that it interacts with its targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution .
Result of Action
Similar compounds have been found to have various effects, such as antimicrobial activity .
Future Directions
properties
IUPAC Name |
2-[[3-(benzenesulfonamido)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2.ClH/c1-26-11-10-17-18(13-26)31-22(19(17)20(23)27)24-21(28)14-6-5-7-15(12-14)25-32(29,30)16-8-3-2-4-9-16;/h2-9,12,25H,10-11,13H2,1H3,(H2,23,27)(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPOCDMHPLBKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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